N1-(4-ethoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide
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Overview
Description
N’-(4-ETHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both ethoxy and methoxy groups in the phenyl rings, along with the triazolo and thiazole moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N’-(4-ETHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolothiazole core: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions to form the triazole ring, followed by cyclization with a halogenated compound to introduce the thiazole ring.
Introduction of the ethoxy and methoxy groups: The phenyl rings can be functionalized with ethoxy and methoxy groups through nucleophilic substitution reactions using ethyl and methyl halides, respectively.
Coupling with ethanediamide: The final step involves coupling the triazolothiazole intermediate with ethanediamide under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N’-(4-ETHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the amide bonds, yielding the corresponding carboxylic acids and amines.
Scientific Research Applications
N’-(4-ETHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of triazolothiazole derivatives and their interactions with enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-ETHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolothiazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The ethoxy and methoxy groups may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar compounds to N’-(4-ETHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE include other triazolothiazole derivatives with different substituents on the phenyl rings. These compounds share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- N-(4-METHOXYPHENYL)-N-{2-[2-(4-ETHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE
- N-(4-ETHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE
These compounds highlight the importance of the triazolothiazole core and the impact of different substituents on their biological activities.
Properties
Molecular Formula |
C24H25N5O4S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide |
InChI |
InChI=1S/C24H25N5O4S/c1-4-33-19-11-7-17(8-12-19)26-23(31)22(30)25-14-13-20-15(2)29-24(34-20)27-21(28-29)16-5-9-18(32-3)10-6-16/h5-12H,4,13-14H2,1-3H3,(H,25,30)(H,26,31) |
InChI Key |
VDQRROCFKFUUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C |
Origin of Product |
United States |
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